1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
1-(4-prop-2-ynoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7,9,12H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUBHWKDHQFGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol , also known as a propargyloxy phenolic derivative, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a propargyl ether linked to a phenolic moiety. The synthesis typically involves the propargylation of 4-hydroxyacetophenone using propargyl bromide in a polar aprotic solvent like dimethylformamide (DMF) with potassium carbonate as a base. This reaction yields the desired compound with significant efficiency, often exceeding 90% yield .
Synthesis Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Hydroxyacetophenone + Propargyl Bromide | DMF, K2CO3 | This compound |
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of acetophenone have been tested against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). These studies indicated that certain derivatives can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as P53 and BAX .
Case Study: Anticancer Efficacy
In a comparative study, the compound 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed promising activity against multiple cancer cell lines and MRSA isolates. Its mechanism involved altering the transcriptional activity of genes associated with cell proliferation and apoptosis, demonstrating the potential for similar propargyloxy compounds .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Compounds derived from this structure have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, they exhibited significant inhibitory effects against strains like Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating infections caused by resistant bacteria .
Table: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
The biological activity of this compound is thought to stem from its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The compound may induce oxidative stress within cells, leading to increased apoptosis rates through mitochondrial pathways. This is supported by findings that demonstrate changes in gene expression profiles associated with cell survival and death .
Molecular Docking Studies
Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms. The binding affinity observed in these studies indicates that structural modifications can enhance its biological efficacy.
Scientific Research Applications
Medicinal Chemistry
1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity.
Case Studies:
- Anticancer Activity : Research has indicated that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that modifications at the phenolic hydroxyl group led to increased cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against several bacterial strains. In vitro studies showed significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.
Materials Science
In materials science, this compound serves as a valuable intermediate in the synthesis of polymers and other materials.
Applications:
- Polymer Synthesis : The compound can be used to create functionalized polymers with specific properties, such as increased thermal stability and enhanced mechanical strength.
- Coatings and Adhesives : Its reactive alkyne group allows for click chemistry applications, facilitating the development of advanced coatings and adhesives with superior adhesion properties.
Chemical Synthesis
This compound is also utilized in various chemical synthesis processes due to its unique functional groups.
Synthesis Applications:
- Building Block for Organic Synthesis : It serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecules through coupling reactions.
- Ligand Development : The compound can be modified to create ligands for metal complexes used in catalysis, enhancing reaction efficiency and selectivity.
Chemical Reactions Analysis
Propargylation and Etherification Reactions
The propargyl ether group (-O-CH₂-C≡CH) undergoes typical alkyne reactions. In synthesis, this compound acts as a precursor for further functionalization:
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Alkyne-Azide Cycloaddition : The terminal alkyne participates in copper- or ruthenium-catalyzed click reactions to form 1,4- or 1,5-disubstituted triazoles (Fig. 1) . For example, Ru-catalyzed azide-alkyne cycloaddition (RuAAC) proceeds via a triazolide intermediate with a calculated activation barrier of 11.5 kcal/mol .
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| RuAAC | Ru(COD)(CO)(PCy₃)₂ | 1,5-disubstituted triazole | 60–85% | |
| CuAAC | Cu(I) | 1,4-disubstituted triazole | 70–90% |
Hydroxyl Group Transformations
The secondary alcohol (-CH(OH)CH₃) undergoes oxidation and esterification:
-
Oxidation : Using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC), the alcohol is oxidized to 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one (ketone derivative) .
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of base to form esters (e.g., 1-[4-(prop-2-yn-1-yloxy)phenyl]ethyl acetate) .
Aromatic Electrophilic Substitution
The para-substituted phenyl ring directs electrophiles to the ortho and meta positions:
-
Nitration : Nitric acid in sulfuric acid introduces nitro groups at the meta position relative to the propargyloxy group .
-
Sulfonation : Reacts with fuming sulfuric acid to yield sulfonic acid derivatives .
Mechanistic Insights
-
RuAAC Mechanism : DFT studies reveal that Ru catalysts coordinate the azide’s internal nitrogen, forming a triazolide intermediate via a metathesis step (rate-determining step: ΔG‡ = 11.5 kcal/mol) .
-
Steric Effects : The propargyloxy group’s bulkiness influences regioselectivity in cycloadditions, favoring 1,5-triazoles in RuAAC over 1,4-products .
Future Research Directions
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Catalyst Optimization : Developing asymmetric Ru catalysts for enantioselective triazole synthesis.
-
Polymer Chemistry : Exploiting alkyne-azide cycloadditions to create dendrimers or hydrogels.
This compound’s versatility in click chemistry and drug design underscores its importance in modern organic synthesis.
Comparison with Similar Compounds
1-Methoxy-4-(1-methoxy-3-phenylprop-2-yn-1-yl)benzene (2l)
- Structure : Contains a methoxy group (OCH₃) and a longer propargyl chain (C≡C-Ph) at the para position.
- Synthesis: Derived from 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-ol via acid-catalyzed methanolysis (86% yield) .
- Key Difference : The extended propargyl chain and dual methoxy groups reduce polarity compared to the target compound, impacting solubility and reactivity.
4-[1-(4-Methoxyphenyl)prop-2-yn-1-yl]phenol (5e)
- Structure: Features a phenol (OH) group and a propargyl-linked methoxyphenyl moiety.
- Synthesis: Produced from 1-(4-methoxyphenyl)prop-2-yn-1-ol and phenol (63% yield) .
- Key Difference: The phenolic hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility relative to the target compound’s aliphatic alcohol.
1-[4-(Propan-2-yl)phenyl]ethan-1-ol
- Structure : Substitutes propargyloxy with an isopropyl group (C(CH₃)₂), molecular weight 164.25 g/mol .
- Key Difference : The bulky isopropyl group reduces steric accessibility and eliminates alkyne reactivity, favoring hydrophobic interactions in material science applications.
Oxygen-Containing Analogues
(1S)-1-[4-(Propan-2-yloxy)phenyl]ethan-1-ol
Preparation Methods
Propargylation of 4-Hydroxyacetophenone
The most common starting material is 4-hydroxyacetophenone . The propargylation reaction introduces the prop-2-yn-1-yloxy group at the phenolic hydroxyl position.
-
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K2CO3) as a catalytic base
- Alkylating agent: 3-bromoprop-1-yne
- Temperature: Typically room temperature to mild heating
- Reaction time: Several hours until completion
| Parameter | Details |
|---|---|
| Starting material | 4-Hydroxyacetophenone |
| Alkylating agent | 3-Bromoprop-1-yne |
| Base | Potassium carbonate (catalytic) |
| Solvent | Dimethylformamide (DMF) |
| Yield | 91% |
| Key spectral data | IR: 2100, 3210 cm⁻¹ (alkyne) |
Reduction of the Ketone to Alcohol
The intermediate 1-(4-(prop-2-yn-1-yloxy)phenyl)ethan-1-one is subsequently reduced to the target alcohol This compound .
- Common reducing agents:
- Sodium borohydride (NaBH4)
- Lithium aluminum hydride (LiAlH4) (less common due to harshness)
-
- Solvent: Methanol, ethanol, or tetrahydrofuran (THF)
- Temperature: 0 °C to room temperature
- Reaction time: 1–3 hours
Alternative Synthetic Routes and Variations
Direct Alkylation of 4-Hydroxyphenylethanol
In some cases, the starting material can be 4-hydroxyphenylethanol , which already contains the ethan-1-ol moiety, followed by propargylation under similar conditions as above. This route may be less common due to availability and cost of starting materials.
Use in Ligand and Catalyst Synthesis
The compound is also employed as a building block for immobilized chiral catalysts, where the propargyl group facilitates click chemistry attachment to azido-functionalized supports. This involves:
- Selective alkylation of phenolic hydroxyl with propargyl bromide
- Subsequent functionalization and immobilization on magnetic nanoparticles or other supports
- Used in asymmetric catalysis and enantioselective reactions
Detailed Research Findings and Data Tables
Propargylation Reaction Data
| Entry | Substrate | Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Hydroxyacetophenone | K2CO3 (cat.) | DMF | RT to 50 °C | 91 | Propargylation with 3-bromoprop-1-yne |
Reduction Reaction Data
| Entry | Intermediate | Reducing Agent | Solvent | Temp. | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1-(4-(Prop-2-yn-1-yloxy)phenyl)ethan-1-one | NaBH4 | MeOH | 0 °C | ~95 | Clean reduction to alcohol |
Notes on Reaction Optimization and Characterization
- The propargylation step requires careful control of base amount to avoid side reactions.
- DMF is preferred due to its ability to dissolve both organic and inorganic components.
- The reduction step is mild and selective, preserving the alkyne functionality.
- Characterization by IR confirms alkyne stretching bands (~2100 cm⁻¹), disappearance of ketone carbonyl (~1700 cm⁻¹), and appearance of hydroxyl bands.
- NMR spectroscopy (¹H and ¹³C) confirms substitution pattern and reduction success.
Q & A
Q. Key Considerations :
- Solvent choice (ethanol or THF) impacts reaction kinetics.
- Catalyst stability (FePC oxidizes to Fe³⁺ under aerobic conditions, requiring inert atmospheres for reproducibility) .
Basic: What analytical techniques are recommended for characterizing this compound?
Post-synthesis characterization involves:
- ¹H/¹³C NMR : To confirm regioselectivity and functional groups. For example, δ 4.75 (q, J = 6.45 Hz) corresponds to the ethanol moiety in analogous compounds .
- TLC/GC : Monitor reaction progress and purity .
- FT-IR : Identify O-H (∼3400 cm⁻¹) and alkyne C≡C (∼2100 cm⁻¹) stretches .
- Elemental Analysis : Verify molecular formula (C₁₁H₁₂O₂) .
Advanced: How do catalyst selection and reaction conditions influence regioselectivity in alkyne hydroalkoxylation?
Regioselectivity (Markovnikov vs. anti-Markovnikov) depends on:
- Catalyst Type : FePC promotes Markovnikov addition via Lewis acid activation of the alkyne, directing nucleophilic attack to the more substituted carbon .
- Oxidation State : Fe²⁺ in FePC is prone to oxidation under aerobic conditions, altering catalytic activity. Controlled O₂ levels are critical for reproducibility .
- Solvent Polarity : Polar solvents (ethanol) stabilize transition states, enhancing selectivity .
Data Contradiction : Iron-free conditions may favor anti-Markovnikov products, necessitating rigorous catalyst characterization to resolve discrepancies .
Advanced: What challenges arise in purifying this compound, and how are they addressed?
Q. Challenges :
- Volatility : Secondary alcohols may evaporate during rotary evaporation.
- Polar Byproducts : Unreacted propargyl derivatives or oxidation byproducts (e.g., ketones) complicate isolation.
Q. Solutions :
- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for high recovery .
- Low-Temperature Crystallization : Recrystallize from ethanol at 0°C to remove non-polar impurities .
Advanced: How do computational tools enhance structural and mechanistic analysis of this compound?
- X-ray Crystallography (SHELX/WinGX) : Resolve anisotropic displacement parameters and confirm molecular geometry. SHELXL is widely used for refining small-molecule structures .
- DFT Calculations : Predict regioselectivity trends and transition-state energies for hydroalkoxylation mechanisms .
- Molecular Dynamics (MD) : Simulate solvent interactions and stability under varying pH/temperature .
Example : SHELXPRO interfaces with crystallographic data to validate hydrogen-bonding networks in alcohol derivatives .
Advanced: What are the stability and degradation pathways of this compound under acidic/oxidative conditions?
- Acidic Conditions : The secondary alcohol may dehydrate to form an alkene or react with dichromate to yield ketones (e.g., benzoic acid derivatives) .
- Oxidative Stability : The prop-2-yn-1-yloxy group is susceptible to oxidation, forming epoxides or carboxylic acids. Stabilizers like BHT (butylated hydroxytoluene) are recommended for long-term storage .
Experimental Validation : Accelerated stability studies (40°C/75% RH) coupled with HPLC monitoring can identify degradation products .
Advanced: How can the compound’s bioactivity be explored using structure-activity relationship (SAR) studies?
- Derivatization : Introduce substituents (e.g., halogens, sulfonyl groups) to the phenyl or propargyl moiety and assess antimicrobial or receptor-binding activity .
- Enzymatic Assays : Test inhibition of cytochrome P450 isoforms using liver microsomes, comparing IC₅₀ values with analogs .
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
Advanced: What contradictions exist in reported synthetic yields, and how can they be mitigated?
Q. Contradictions :
- FePC-catalyzed reactions report yields from 50–80% due to variable O₂ exposure .
- Williamson ether synthesis yields depend on base strength (K₂CO₃ vs. NaH), with NaH offering higher efficiency but requiring anhydrous conditions .
Q. Mitigation :
- Standardize inert atmosphere protocols (N₂/Ar) for FePC reactions.
- Optimize base stoichiometry (e.g., 1.2 equiv NaH in THF) to minimize side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
